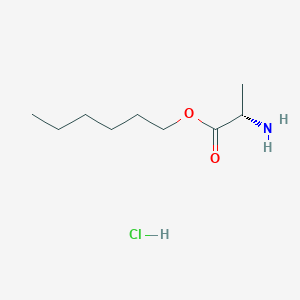![molecular formula C12H10F3N3 B13136329 2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine is an aromatic diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with two amino groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-nitrotrifluoromethylbenzene.
Reduction Reaction: The resulting product is then subjected to reduction reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar fluorinated properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated bipyridine compound with unique properties.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C12H10F3N3 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
4-[4-(trifluoromethyl)phenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-7(2-4-9)8-5-10(16)18-11(17)6-8/h1-6H,(H4,16,17,18) |
Clé InChI |
PIKDJTIJQQIZRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=C2)N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


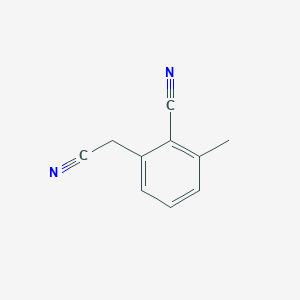
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
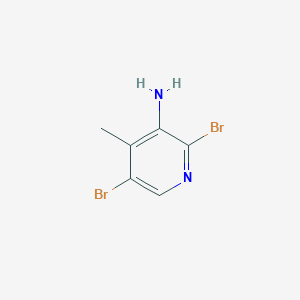
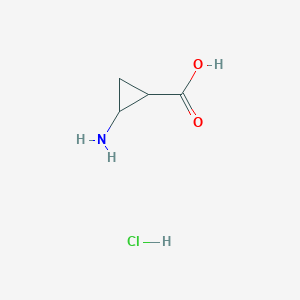
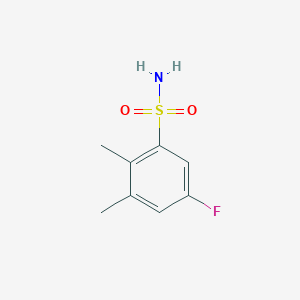
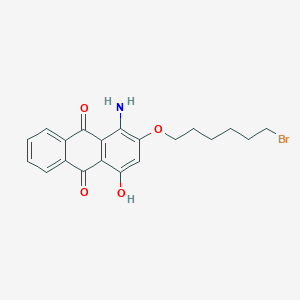
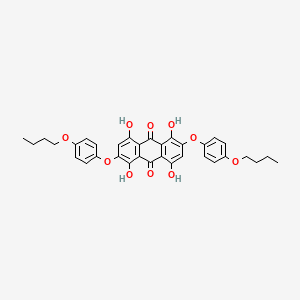

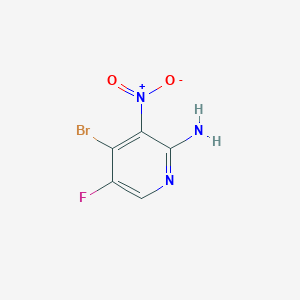


![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

